N-Cbz-cis-4-Hydroxy-L-proline methyl ester
Overview
Description
N-Cbz-cis-4-Hydroxy-L-proline methyl ester, also known as methyl (2S,4S)-N-Cbz-4-hydroxypyrrolidine-2-carboxylate, is a derivative of L-proline. This compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the nitrogen atom and a methyl ester group on the carboxyl group. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-cis-4-Hydroxy-L-proline methyl ester typically involves the protection of L-proline followed by esterification. One common method includes the following steps:
Protection of L-proline: L-proline is first protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide to form N-Cbz-L-proline.
Hydroxylation: The protected proline is then hydroxylated at the 4-position using a suitable oxidizing agent.
Esterification: Finally, the carboxyl group is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-cis-4-Hydroxy-L-proline methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Oxidation: Formation of 4-keto derivatives.
Reduction: Formation of 4-hydroxyproline alcohol derivatives.
Substitution: Formation of various substituted proline derivatives.
Scientific Research Applications
N-Cbz-cis-4-Hydroxy-L-proline methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of proline metabolism and its role in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of proline-rich peptides with therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cbz-cis-4-Hydroxy-L-proline methyl ester involves its role as a protected proline derivative. The Cbz group protects the nitrogen atom during chemical reactions, preventing unwanted side reactions. The methyl ester group allows for easy removal under mild conditions, facilitating the synthesis of target molecules. The hydroxyl group at the 4-position can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Boc-cis-4-Hydroxy-L-proline: Similar to N-Cbz-cis-4-Hydroxy-L-proline methyl ester but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
N-Boc-trans-4-Hydroxy-L-proline methyl ester: Similar structure but with a trans configuration at the 4-position.
N-Cbz-trans-4-Hydroxy-L-proline methyl ester: Similar structure but with a trans configuration at the 4-position.
Uniqueness
This compound is unique due to its cis configuration at the 4-position, which can influence the stereochemistry of the final product in synthetic applications. The Cbz protecting group provides stability during reactions and can be easily removed under mild conditions, making it a preferred choice in peptide synthesis .
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKAGQHUUDRPOI-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57653-35-7 | |
Record name | 57653-35-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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